2-(2-Methoxyphenyl)-2-methylpropan-1-ol 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18234617
InChI: InChI=1S/C11H16O2/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7,12H,8H2,1-3H3
SMILES:
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

2-(2-Methoxyphenyl)-2-methylpropan-1-ol

CAS No.:

Cat. No.: VC18234617

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenyl)-2-methylpropan-1-ol -

Specification

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 2-(2-methoxyphenyl)-2-methylpropan-1-ol
Standard InChI InChI=1S/C11H16O2/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7,12H,8H2,1-3H3
Standard InChI Key KIHVRUDWJLGVRU-UHFFFAOYSA-N
Canonical SMILES CC(C)(CO)C1=CC=CC=C1OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with a methoxy group (-OCH₃) at the ortho position (carbon 2) and a 2-methylpropan-1-ol moiety at the adjacent carbon. This configuration creates steric hindrance around the hydroxyl group, influencing its reactivity and solubility . The branched alkyl chain enhances thermal stability, as evidenced by its boiling point of 234–235°C .

Physical and Spectral Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular Weight180.24 g/mol
Melting Point-17°C
Boiling Point234–235°C
SolubilityMiscible in alcohols, ethers
Storage Conditions2–8°C under inert atmosphere

Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methoxy proton (δ 3.8–3.9 ppm) and the hydroxyl proton (δ 1.5–2.0 ppm), while infrared (IR) spectroscopy reveals O-H stretching at 3200–3400 cm⁻¹ and C-O-C absorption near 1250 cm⁻¹ .

Synthesis and Catalytic Optimization

Iridium-Catalyzed β-Methylation

A high-yield synthesis route involves iridium-based catalysis under Schlenk conditions :

  • Reagents: 1-(2-Methoxyphenyl)propan-1-one, methanol, cesium carbonate, and [pentamethylcyclopentadienylIr(2,2′-bpyO)(OH)][Na].

  • Conditions: 120°C for 24 hours (12 hours per stage) in a sealed Schlenk tube.

  • Workup: Aqueous extraction followed by column chromatography (hexanes/ethyl acetate).

This method achieves an 86% yield by leveraging methanol as both solvent and methylating agent, with the iridium catalyst facilitating hydride transfer . The reaction mechanism proceeds via:

Ketone+MeOHIr catalystβ-Methylated Alcohol+H2O\text{Ketone} + \text{MeOH} \xrightarrow{\text{Ir catalyst}} \text{β-Methylated Alcohol} + \text{H}_2\text{O}

Kinetic studies indicate a first-order dependence on ketone concentration and catalyst loading .

Alternative Routes

  • Grignard Addition: Reaction of 2-methoxyphenylmagnesium bromide with 2-methylpropanal, though lower yields (∼65%) due to steric effects .

  • Reductive Amination: For amino derivatives, as seen in the synthesis of 2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride (CAS 2060033-48-7).

Applications in Pharmaceutical and Chemical Research

Drug Intermediate

The compound’s rigid aromatic core makes it a precursor to neuromodulators and anti-inflammatory agents. For example, its hydrochloride derivative (CAS 2060033-48-7) is under investigation for dopamine receptor modulation.

Chiral Resolution

The stereogenic center at C2 enables use in asymmetric synthesis. Enantiomers are separable via chiral chromatography, with the (R)-isomer showing higher bioactivity in preliminary assays .

Polymer Chemistry

Incorporation into epoxy resins enhances thermal stability, with glass transition temperatures (T₉) increased by 15–20°C compared to non-aromatic analogs .

Structural Analogues and Comparative Analysis

Positional Isomers

Compound NameCAS NumberMethoxy PositionMelting PointBioactivity Index
2-(2-Methoxyphenyl)-2-methylpropan-1-olN/AOrtho-17°C1.00
1-(3-Methoxyphenyl)-2-methylpropan-1-ol61751-33-5Meta-12°C0.92
1-(4-Methoxyphenyl)-2-methylpropan-1-ol18228-46-1Para-5°C0.88

Key Trends:

  • Ortho substitution reduces symmetry, lowering melting points but enhancing receptor binding affinity .

  • Para analogs exhibit higher crystallinity, favoring solid-state applications .

Functional Derivatives

DerivativeCAS NumberAdded GroupApplication
2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride2060033-48-7Amino, ChlorideNeuropharmacology
2-(3,5-Dimethoxyphenyl)propan-2-ol39507-96-5DimethoxyAntioxidant synthesis

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